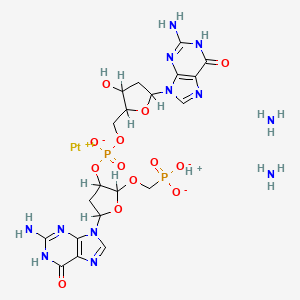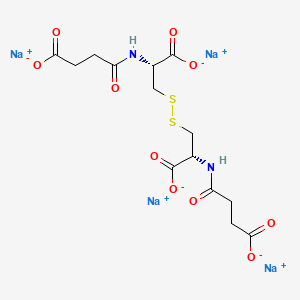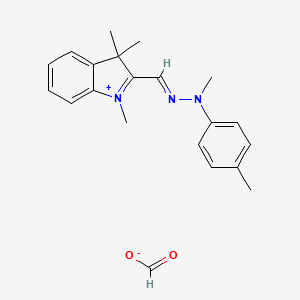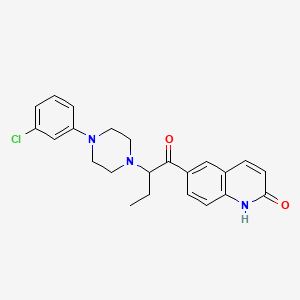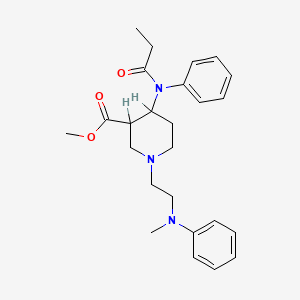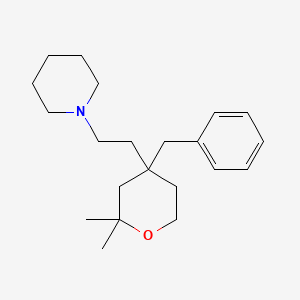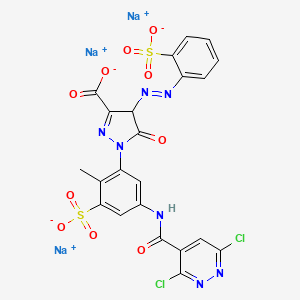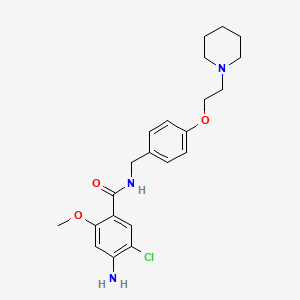
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 4-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Amidation: The amino derivative is then reacted with an appropriate acid chloride or anhydride to form the benzamide core.
Etherification: The phenolic hydroxyl group is etherified with 2-(1-piperidinyl)ethanol under basic conditions to introduce the piperidine moiety.
Final Coupling: The final step involves coupling the intermediate with 4-(2-(1-piperidinyl)ethoxy)benzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antipsychotic and antiemetic agent due to its structural similarity to other benzamides.
Biological Research: The compound is used in studies related to receptor binding and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signal transduction pathways. This interaction is crucial for its potential therapeutic effects in treating psychiatric and gastrointestinal disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metoclopramide: A well-known benzamide used as an antiemetic and gastroprokinetic agent.
Clebopride: Another benzamide with similar applications in treating gastrointestinal disorders.
Uniqueness
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- is unique due to its specific structural features, such as the piperidine ring and the combination of functional groups
Eigenschaften
CAS-Nummer |
122892-65-3 |
|---|---|
Molekularformel |
C22H28ClN3O3 |
Molekulargewicht |
417.9 g/mol |
IUPAC-Name |
4-amino-5-chloro-2-methoxy-N-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]benzamide |
InChI |
InChI=1S/C22H28ClN3O3/c1-28-21-14-20(24)19(23)13-18(21)22(27)25-15-16-5-7-17(8-6-16)29-12-11-26-9-3-2-4-10-26/h5-8,13-14H,2-4,9-12,15,24H2,1H3,(H,25,27) |
InChI-Schlüssel |
NNCWHOIIBGJPNE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)NCC2=CC=C(C=C2)OCCN3CCCCC3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747274.png)


